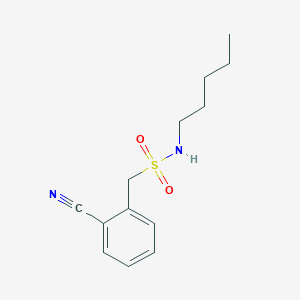

![molecular formula C22H18F3N5O3S B2937069 2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1223929-10-9](/img/structure/B2937069.png)

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

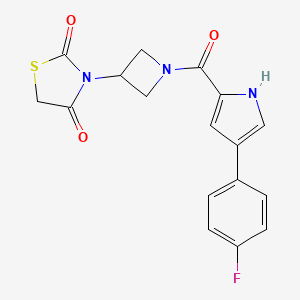

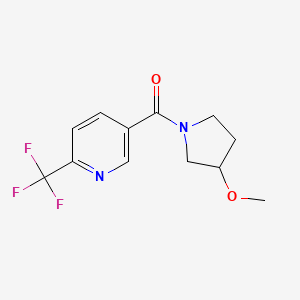

The compound is a derivative of 1,2,4-triazoloquinazoline . It is part of a set of sixteen triazoloquinazoline derivatives that were designed, synthesized, and investigated for their anticancer activity against four human cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds has been achieved through a mild, efficient, and operationally simple one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a 1,2,4-triazolo[4,3-a]pyrazine ring system, an ethoxyphenyl group, a thioacetamide group, and a trifluoromethylphenyl group .Chemical Reactions Analysis

The compound is part of a set of derivatives that were designed and synthesized for their anticancer activity . The bioisosteric modification of the triazolophthalazine ring system of L-45 to its bioisosteric triazoloquinazoline was reported while maintaining other essential structural fragments for effective binding with the binding site of PCAF .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Synthesis of Pyran-2-ones : Research on 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone, a similar compound, reveals its utility in synthesizing 2H-pyran-2-ones, which have applications in creating fused pyran-2-ones (Kočevar et al., 1992).

Antibacterial Activity of Triazolo Derivatives : A study on novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Reddy et al., 2013).

Adenosine Human Receptor Antagonists : The use of 1,2,4-triazolo[4,3-a]pyrazin-3-one as a scaffold for developing adenosine human receptor antagonists is highlighted, with implications for treating Parkinson's disease (Falsini et al., 2017).

Chemical Properties and Applications

Synthesis of Heterocycles : Research into 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, a structurally related compound, shows its potential in synthesizing various heterocycles, useful for developing insecticidal agents (Fadda et al., 2017).

Synthesis of Triazolo and Thiadiazole Derivatives : The synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles explores the chemical modification of these compounds and their potential biological applications (Fedotov et al., 2022).

Zukünftige Richtungen

The compound is part of a set of derivatives that were designed and synthesized for their anticancer activity . Future research could focus on further optimizing these derivatives to increase their anticancer activity and reduce any potential side effects. Additionally, more research is needed to fully understand the mechanism of action of these compounds .

Eigenschaften

IUPAC Name |

2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N5O3S/c1-2-33-15-9-7-14(8-10-15)29-11-12-30-19(20(29)32)27-28-21(30)34-13-18(31)26-17-6-4-3-5-16(17)22(23,24)25/h3-12H,2,13H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBJDGUAIYOASO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

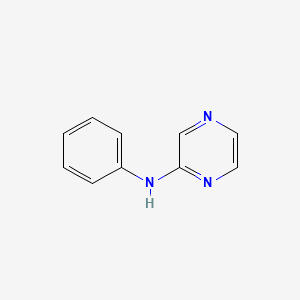

![1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2936987.png)

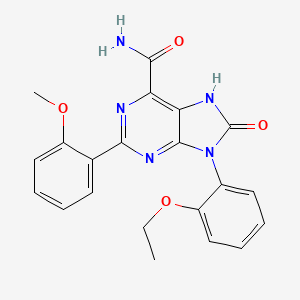

![6-Nitro-2-(p-tolyl)benzo[d]oxazole](/img/structure/B2936994.png)

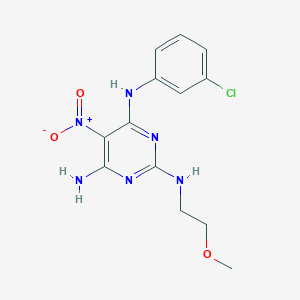

![N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2937004.png)

![5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2937006.png)